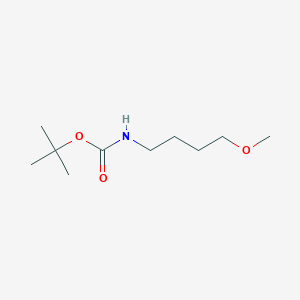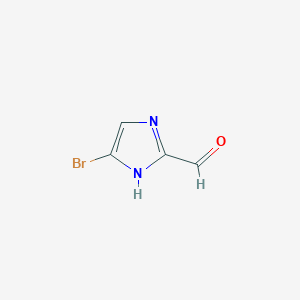
5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one: is an organic compound with the molecular formula C10H10BrNO . It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position on the tetrahydroisoquinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the bromination of 3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It serves as a model compound for understanding the behavior of tetrahydroisoquinoline derivatives in biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications in material science and chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methyl group on the tetrahydroisoquinoline ring play crucial roles in determining the compound’s binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to various biological effects.
Comparación Con Compuestos Similares
3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one:
Uniqueness: The presence of both the bromine atom and the methyl group in 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one imparts unique chemical and biological properties. These structural features enhance its reactivity and make it a versatile intermediate in various synthetic and research applications.
Propiedades
IUPAC Name |
5-bromo-3-methyl-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-5-8-7(10(13)12-6)3-2-4-9(8)11/h2-4,6H,5H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSSOAPEHHIASE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC=C2Br)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341149-12-9 |
Source


|
| Record name | 5-bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol](/img/structure/B1374094.png)
![tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate](/img/structure/B1374095.png)
![[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B1374096.png)




![2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid](/img/structure/B1374106.png)





